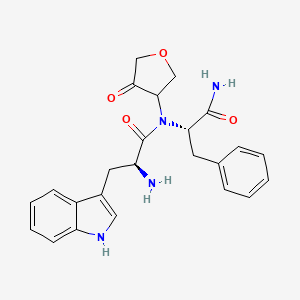
(2S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(1H-indol-3-yl)-N-(4-oxotetrahydrofuran-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2S)-2-Amino-N-((S)-1-amino-1-oxo-3-phenylpropan-2-yl)-3-(1H-indol-3-yl)-N-(4-oxotetrahydrofuran-3-yl)propanamide” is a complex organic molecule that features multiple functional groups, including amino, indole, and tetrahydrofuran moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of peptide bonds, protection and deprotection of functional groups, and specific coupling reactions. Typical synthetic routes might involve:
Formation of the Indole Moiety: Starting from an indole derivative, functionalization at specific positions.
Peptide Bond Formation: Using coupling reagents like EDCI or DCC to form amide bonds.
Protection/Deprotection Steps: Using protecting groups like Boc or Fmoc for amino groups.
Final Coupling: Combining the indole and tetrahydrofuran moieties under specific conditions.
Industrial Production Methods
Industrial production might involve optimizing the synthetic route for scalability, including the use of continuous flow reactors, and ensuring high yields and purity through purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction of the amide bonds to amines under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Coupling Reagents: EDCI, DCC
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interaction with biological targets.
Medicine: Potential therapeutic applications due to its structural complexity.
Industry: Use in the synthesis of pharmaceuticals or as a catalyst in specific reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-Amino-3-(1H-indol-3-yl)propanamide
- (S)-1-amino-1-oxo-3-phenylpropan-2-yl derivatives
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which might confer specific biological activities or chemical reactivity not seen in simpler analogs.
Eigenschaften
Molekularformel |
C24H26N4O4 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]-(4-oxooxolan-3-yl)amino]-3-phenylpropanamide |
InChI |
InChI=1S/C24H26N4O4/c25-18(11-16-12-27-19-9-5-4-8-17(16)19)24(31)28(21-13-32-14-22(21)29)20(23(26)30)10-15-6-2-1-3-7-15/h1-9,12,18,20-21,27H,10-11,13-14,25H2,(H2,26,30)/t18-,20-,21?/m0/s1 |
InChI-Schlüssel |
WDVCSNWSALYHKM-WZENJKSDSA-N |
Isomerische SMILES |
C1C(C(=O)CO1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Kanonische SMILES |
C1C(C(=O)CO1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)C(CC3=CNC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



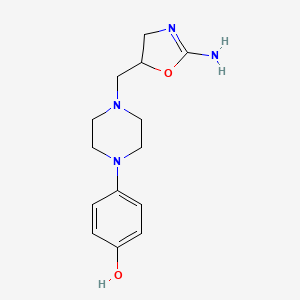

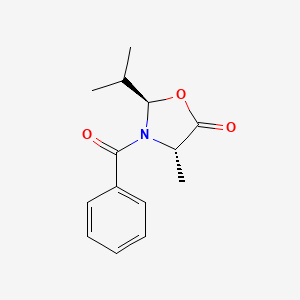
![(4Z)-2-ethyl-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B12895003.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
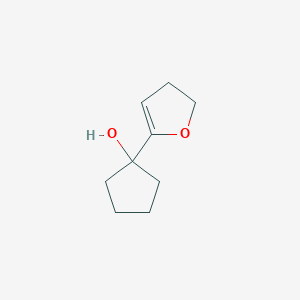
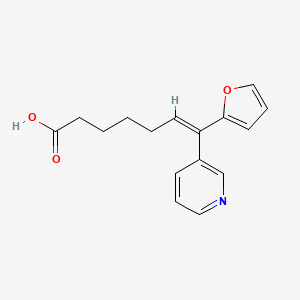
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-methylphenyl)-](/img/structure/B12895016.png)
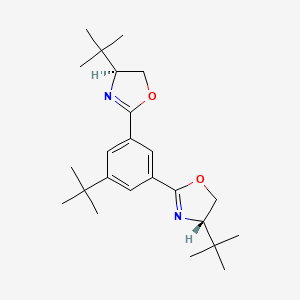
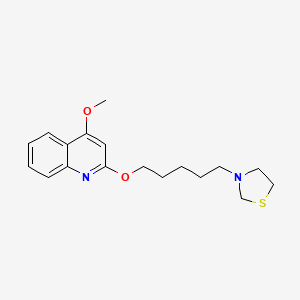
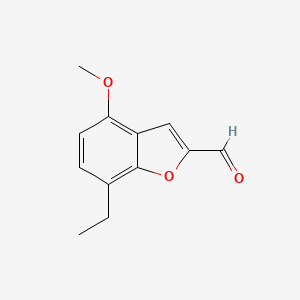
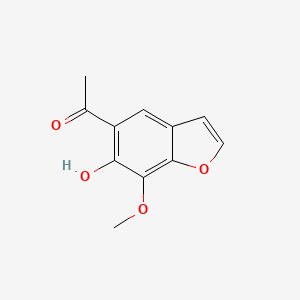
![3-(1-ethylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12895042.png)
